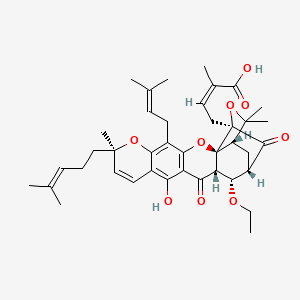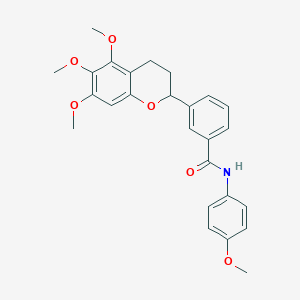
Anticancer agent 137
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 137 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), exhibiting broad-spectrum anticancer activity. It induces G2/M cell cycle arrest and apoptosis by increasing levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7 . This compound is primarily used in cancer research due to its effectiveness in inhibiting cancer cell proliferation and inducing programmed cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 137 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis in reactors, purification through crystallization or chromatography, and rigorous quality control to ensure consistency and efficacy. The production process is designed to be scalable and cost-effective, meeting the demands of research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 137 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 137 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PI3K inhibition and its effects on cellular pathways.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, lung, and prostate cancer.
Wirkmechanismus
Anticancer agent 137 exerts its effects by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3K activity, the compound induces G2/M cell cycle arrest and apoptosis. This is achieved through the activation of caspases 3 and 7, and the cleavage of PARP, leading to programmed cell death . The inhibition of PI3K also disrupts downstream signaling pathways, further enhancing its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PI3K Inhibitors: Other compounds that inhibit PI3K include wortmannin, LY294002, and idelalisib.
Apoptosis Inducers: Compounds like paclitaxel and doxorubicin also induce apoptosis through different mechanisms.
Uniqueness
Anticancer agent 137 is unique due to its high potency and specificity for PI3K inhibition. Unlike other PI3K inhibitors, it effectively induces G2/M cell cycle arrest and apoptosis, making it a valuable tool in cancer research . Its broad-spectrum anticancer activity and ability to target multiple cancer types further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C26H27NO6 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |
InChI |
InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |
InChI-Schlüssel |
UYVMJFWMWINCSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


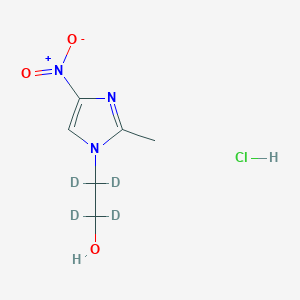


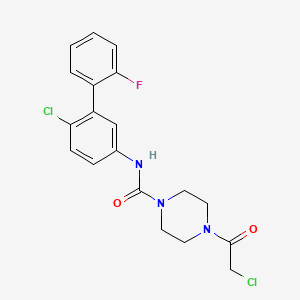
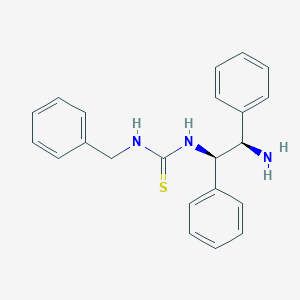
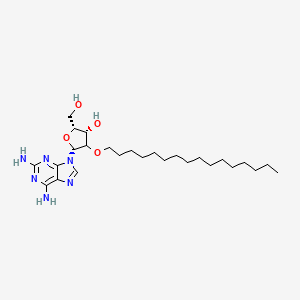

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
